molecular formula C10H12NNaO5S B6328387 2-Cbz-Amino-ethanesulfonic acid sodium salt CAS No. 136027-16-2

2-Cbz-Amino-ethanesulfonic acid sodium salt

Cat. No. B6328387
Key on ui cas rn: 136027-16-2
M. Wt: 281.26 g/mol
InChI Key: CHYFYIAMUALNIN-UHFFFAOYSA-M
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Patent
US08952148B2

Procedure details

To 1000 ml of water in the RBF charge 192 gm of (3.0 eq) of sodium hydroxide under cooling followed by 200 gm of Taurine and dissolve it until clear solution is obtained. Cool to 0° C. to 5° C., and Charge 50% CBZ-Cl in toluene at 0° C. to 5° C. After completion of addition, maintain at room temperature for 14 h. Separate the toluene layer and wash the aqueous layer with 2×200 ml of ethyl acetate. Add slowly 27 gm of sodium hydroxide in 60 ml of water to the aqueous layer and adjust pH to 12-14. Cool to 0° C. to 5° C. and a white solid separates from the solution. Filter the solid and dry the solid at 60-70° C. Weight of the solid: 320 g
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+:3].[NH2:4][CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8].[C:11](Cl)([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12]>C1(C)C=CC=CC=1>[Na+:3].[C:11]([NH:4][CH2:5][CH2:6][S:7]([O-:10])(=[O:9])=[O:8])([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Name
Quantity
192 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
NCCS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
DISSOLUTION
Type
DISSOLUTION
Details
dissolve it until clear solution
CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 0° C. to 5° C.
ADDITION
Type
ADDITION
Details
After completion of addition
CUSTOM
Type
CUSTOM
Details
Separate the toluene layer
WASH
Type
WASH
Details
wash the aqueous layer with 2×200 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
Add slowly 27 gm of sodium hydroxide in 60 ml of water to the aqueous layer
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 0° C. to 5° C.
FILTRATION
Type
FILTRATION
Details
Filter the solid
CUSTOM
Type
CUSTOM
Details
dry the solid at 60-70° C

Outcomes

Product
Name
Type
Smiles
[Na+].C(=O)(OCC1=CC=CC=C1)NCCS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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